6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 2,3-dichlorophenyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its antidiabetic properties.
Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and ethoxy groups contribute to its high affinity for certain molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
917759-62-7 |
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Molecular Formula |
C15H12Cl2N4O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12Cl2N4O/c1-2-22-14-13-11(20-15(18)21-14)7-6-10(19-13)8-4-3-5-9(16)12(8)17/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI Key |
VOJBUZJGYKODTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C(=CC=C3)Cl)Cl)N |
Origin of Product |
United States |
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